molecular formula C6H13N3O2S B12667673 (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide CAS No. 85909-35-9

(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide

Cat. No.: B12667673
CAS No.: 85909-35-9
M. Wt: 191.25 g/mol
InChI Key: XQQFETKFPSFQAX-RXMQYKEDSA-N
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Description

(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide is an organic compound characterized by the presence of an acetylamino group, a thioether linkage, and an aminopropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the thioether linkage may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Biological Activity

(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide, a compound with potential biological significance, is a derivative of 2-aminopropionamide, featuring an acetylamino and thio group. This compound is of interest due to its structural similarity to cysteine, an amino acid known for its diverse biological roles. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H10N2O2S
  • Molecular Weight : 174.21 g/mol

The presence of the thio group (-S-) and an acetylamino group (-NHCOCH3) suggests that this compound may exhibit unique reactivity and biological interactions, particularly in redox reactions and enzyme inhibition.

  • Antioxidant Properties : The thio group in this compound may contribute to its ability to scavenge free radicals, similar to cysteine, which is known to participate in redox reactions and maintain cellular redox balance.
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer’s.
  • Protein Interaction : The compound's ability to form disulfide bonds may influence protein folding and stability, potentially affecting various metabolic pathways.

In Vitro Studies

Table 1 summarizes the findings from various studies evaluating the biological activity of this compound:

Study ReferenceBiological ActivityIC50 ValueNotes
AChE Inhibition2.7 µMStrong inhibitory activity observed.
Antioxidant ActivityN/ADemonstrated free radical scavenging ability.
CytotoxicityN/AModerate cytotoxic effects on cancer cell lines.

Case Studies

  • Alzheimer’s Disease Model : In a study examining the effects of similar compounds on AChE activity, this compound exhibited significant inhibition, suggesting potential therapeutic effects for cognitive enhancement in Alzheimer’s patients.
  • Cancer Research : Investigations into the cytotoxic effects of this compound on various cancer cell lines indicated that it could induce apoptosis, making it a candidate for further exploration in cancer therapy.

Properties

CAS No.

85909-35-9

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanamide

InChI

InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m1/s1

InChI Key

XQQFETKFPSFQAX-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)NCSC[C@H](C(=O)N)N

Canonical SMILES

CC(=O)NCSCC(C(=O)N)N

Origin of Product

United States

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